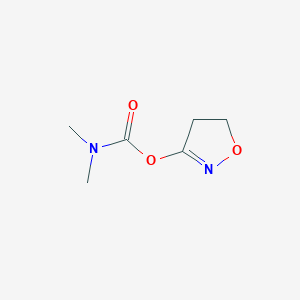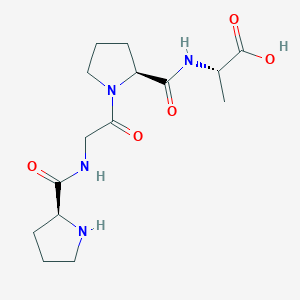![molecular formula C12H11N5 B12902170 Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- CAS No. 787590-48-1](/img/structure/B12902170.png)
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine consists of an imidazo[1,2-a]pyrazine core with an aminophenyl group attached at the 3rd position and an amine group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is essential for its biological activity, as it facilitates binding to the target sites and modulates their function .
Comparison with Similar Compounds
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring. Exhibits different biological activities and applications.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and is known for its applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Pyrrolopyrazine: Another heterocyclic compound with a pyrazine ring fused to a pyrrole ring.
The uniqueness of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine lies in its specific substitution pattern and the presence of both aminophenyl and amine groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
787590-48-1 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,13H2,(H2,14,15) |
InChI Key |
NRCKGGBDYFQESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)

![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)




![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
